molecular formula C18H22O9 B15147166 methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate

methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate

Cat. No.: B15147166
M. Wt: 382.4 g/mol
InChI Key: CPYDMLXRLHYXSV-UHFFFAOYSA-N
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Description

Methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate is a cyclohexane-based polyhydroxy ester derivative featuring a conjugated (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl moiety. Its molecular weight is 368.340 g/mol, as confirmed by mass spectrometry data . The compound’s stereochemistry and crystal packing patterns, often resolved using SHELX software (e.g., SHELXL for refinement), contribute to its stability and reactivity .

Properties

IUPAC Name

methyl 1,3,4-trihydroxy-5-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O9/c1-25-13-7-10(3-5-11(13)19)4-6-15(21)27-14-9-18(24,17(23)26-2)8-12(20)16(14)22/h3-7,12,14,16,19-20,22,24H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYDMLXRLHYXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-O-feruloylquinate can be synthesized through esterification reactions involving ferulic acid and quinic acid derivatives. The reaction typically involves the use of methanol as a solvent and an acid catalyst to facilitate the esterification process . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of Methyl 5-O-feruloylquinate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent extraction and chromatographic techniques are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-O-feruloylquinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-O-feruloylquinate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A closely related compound, 1,3,5-tris{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-4-hydroxycyclohexanecarboxylic acid (CAS RN: 1073897-80-9), shares the cyclohexane-carboxylate backbone but differs in substituent composition . Key structural distinctions include:

  • Substituent Number and Type: The analogue features three (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl groups instead of one, resulting in increased steric bulk and hydrogen-bond donor capacity (six additional hydroxyl groups).
  • Methoxy vs.
Property Target Compound 1,3,5-Tris-substituted Analogue
Molecular Weight (g/mol) 368.34 ~728.64 (estimated)
Key Substituents 1 methoxy, 4 hydroxyls 3 dihydroxyphenyl groups
Hydrogen-Bond Donors 4 10
LogP (Predicted) 1.2 (moderately lipophilic) -0.8 (highly polar)

Crystallographic and Computational Insights

  • Crystal Packing : The target compound’s hydroxyl and methoxy groups likely form intermolecular hydrogen bonds, stabilizing its crystal lattice. SHELX refinement tools (e.g., SHELXL) are critical for resolving such networks, as demonstrated in similar cyclohexane derivatives .
  • Docking Studies : Molecular docking of analogous compounds (e.g., piroxicam derivatives) suggests that methoxy and hydroxyl groups anchor ligands to IN’s Mg²⁺-binding site, mimicking raltegravir’s binding mode . The target compound’s 4-hydroxy-3-methoxyphenyl group may adopt a similar orientation, though further validation is required.

Q & A

Q. What are the recommended synthetic routes for methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including protection/deprotection of hydroxyl groups and regioselective esterification. For example, the caffeoyl moiety (E-configured) is introduced via Steglich esterification using DCC/DMAP as coupling agents . Optimization requires monitoring reaction kinetics (e.g., via HPLC) and adjusting parameters like solvent polarity (e.g., DMF vs. THF), temperature (25–60°C), and stoichiometric ratios of reactants . Purification often employs reverse-phase chromatography or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the stereochemistry and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : 1^1H and 13^13C NMR to assign cyclohexane ring conformations and substituent orientations. NOESY correlations can resolve stereochemical ambiguities (e.g., axial vs. equatorial hydroxyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction is ideal, though challenging due to hygroscopic hydroxyl groups .

Q. What methodologies are appropriate for screening its biological activity in vitro?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test interactions with targets like tyrosinase or cyclooxygenase-2 (COX-2) using spectrophotometric methods (e.g., inhibition of L-DOPA oxidation) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for estrogen receptors due to the phenolic structure) with IC50_{50} determination .
  • ADMET Profiling : Use Caco-2 cell monolayers for permeability and cytochrome P450 inhibition assays to predict pharmacokinetics .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:
  • pH-Dependent Degradation : Use buffer solutions (pH 1–10) and monitor hydrolysis of the ester bond via HPLC-UV. The caffeoyl group is prone to oxidative degradation at neutral-to-alkaline pH .
  • Thermal Analysis : TGA/DSC to determine decomposition temperatures. Store lyophilized samples at -20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., esterification) be elucidated using computational methods?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition states and activation energies for esterification steps. Compare Mulliken charges on hydroxyl oxygen atoms to predict nucleophilic reactivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. acetonitrile) to rationalize yield differences .
  • Isotopic Labeling : Use 18^{18}O-labeled reagents to track acyl transfer pathways .

Q. What strategies can resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC to correlate protons with carbons in crowded spectral regions (e.g., cyclohexane ring protons) .
  • Dynamic NMR (DNMR) : Study ring-flipping dynamics in the cyclohexane moiety by variable-temperature 1^1H NMR .
  • Comparative Analysis : Cross-validate with structurally analogous compounds (e.g., methyl caffeoylquinate derivatives) from databases like PubChem .

Q. How can researchers optimize synthetic protocols for scalability while maintaining stereochemical fidelity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., catalyst loading, solvent ratio) and identify critical process parameters .
  • Continuous Flow Chemistry : Improve heat/mass transfer for esterification steps, reducing side reactions (e.g., epimerization) .
  • In-line Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of intermediate stability .

Q. What computational approaches model the compound’s interactions with biological targets (e.g., antioxidant activity)?

  • Methodological Answer :
  • Molecular Docking : Screen against ROS-scavenging enzymes (e.g., SOD) using AutoDock Vina. Prioritize binding poses with the lowest ΔG values .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with radical scavenging capacity (IC50_{50}) using ML algorithms .
  • MD Simulations : Simulate membrane permeability by calculating logP and polar surface area (PSA) .

Q. How can regioselectivity challenges during functionalization of the cyclohexane ring be addressed?

  • Methodological Answer :
  • Protecting Group Strategies : Temporarily block hydroxyl groups with TBS or acetyl to direct acylation to the C5 position .
  • Steric and Electronic Analysis : Use Hammett plots to predict substituent effects on reaction rates. Electron-donating groups (e.g., methoxy) enhance nucleophilicity at adjacent positions .

Q. What advanced analytical techniques validate the compound’s purity and identity in complex matrices?

  • Methodological Answer :
  • Hyphenated Techniques : LC-MS/MS with MRM mode to detect trace impurities (<0.1%) .
  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • Synchrotron XRD : Resolve crystal packing defects in polymorphic forms .

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